2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups, including a tetrazole ring, a cyclohexyl group, and an epoxyisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Cyclohexyl group introduction: The tetrazole intermediate is then reacted with cyclohexanone under acidic conditions to form the cyclohexyl-tetrazole derivative.
Epoxyisoindole formation: The cyclohexyl-tetrazole derivative undergoes a cyclization reaction with a suitable diene to form the epoxyisoindole ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and cyclohexyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ketone and epoxy groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel polymers or materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The epoxyisoindole moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N5O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C23H25N5O5/c1-32-15-7-5-14(6-8-15)28-21(24-25-26-28)22(10-3-2-4-11-22)27-13-23-12-9-16(33-23)17(20(30)31)18(23)19(27)29/h5-9,12,16-18H,2-4,10-11,13H2,1H3,(H,30,31) |
InChI Key |
DJVBNMPYSWDCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CC56C=CC(O5)C(C6C4=O)C(=O)O |
Origin of Product |
United States |
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